4-Phenoxythiobenzamide

Lipophilicity ADME Medicinal Chemistry

Select 4-Phenoxythiobenzamide for its unique para-phenoxy substitution, delivering XLogP3 3.9 lipophilicity and distinct steric footprint versus smaller 4-substituted analogs. This scaffold provides validated low-micromolar MCF-7 activity (IC50 12.5 µM) and 34% 12-LOX inhibition at 30 µM—ensuring dose-response reliability where methoxy or chloro analogs fail. Solved single-crystal structures (orthorhombic Aba2; monoclinic P21/c) enable reproducible co-crystallization and solid-state modeling. Procure as a key intermediate for 2-(3-cyanophenyl)thiazole gout therapeutics. Ships under UN 2811 Class 6.1 PG III; standard B2B HazMat surcharges apply.

Molecular Formula C13H11NOS
Molecular Weight 229.3 g/mol
Cat. No. B1635667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxythiobenzamide
Molecular FormulaC13H11NOS
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=S)N
InChIInChI=1S/C13H11NOS/c14-13(16)10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H,(H2,14,16)
InChIKeyXFNUGOFNHKOHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxythiobenzamide Procurement Guide: A 4-Substituted Thiobenzamide with Defined Crystallographic and Bioactivity Parameters


4-Phenoxythiobenzamide (CAS 730971-68-3, C₁₃H₁₁NOS, MW 229.3 g/mol) is a 4-substituted thiobenzamide derivative characterized by a phenoxy group at the para position of the benzenecarbothioamide core . This compound exists as a solid with a melting point of 162–163°C and a calculated XLogP3 of 3.9, indicating significant lipophilicity relative to smaller alkoxy-substituted analogs [1]. The carbothioamide (C=S) functional group distinguishes it from the corresponding benzamide (C=O) series, conferring distinct reactivity in coordination chemistry, altered hydrogen-bonding capacity, and differential electronic properties relevant to both synthetic and biological applications [2]. It is classified as a hazardous material for transport (UN 2811, Class 6.1, Packing Group III), a regulatory factor that impacts shipping logistics and procurement planning [3].

Why 4-Methoxythiobenzamide or 4-Chlorothiobenzamide Cannot Substitute for 4-Phenoxythiobenzamide in Research Applications


Substitution among 4-substituted thiobenzamides is not a trivial exchange due to the profound influence of the para-substituent on molecular geometry, lipophilicity, and target engagement [1]. The phenoxy group introduces steric bulk (rotatable bond count = 3) and a distinct spatial footprint that differs fundamentally from smaller substituents such as methoxy (one rotatable bond) or chloro (zero rotatable bonds) [2]. The XLogP3 value of 3.9 for the phenoxy derivative significantly exceeds that of 4-methoxythiobenzamide (predicted XLogP3 ~1.5–2.0), translating to altered membrane permeability and partitioning behavior in biological assays [3]. Moreover, the oxidation potential of 4-substituted thiobenzamides correlates directly with toxicity profiles, and the electron-donating phenoxy group shifts this parameter relative to electron-withdrawing or smaller neutral substituents, rendering cross-substitution invalid without re-validation of both efficacy and safety margins [4].

4-Phenoxythiobenzamide Quantitative Differentiation: Direct Evidence vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 of 3.9 for 4-Phenoxythiobenzamide vs. ~1.5–2.0 for 4-Methoxythiobenzamide

4-Phenoxythiobenzamide exhibits a calculated XLogP3 value of 3.9 [1]. In contrast, the closest commercially available analog, 4-methoxythiobenzamide, carries a substantially lower predicted XLogP3 (approximately 1.5–2.0 based on the reduced carbon count and polarity of the methoxy group) [2]. This quantified difference of approximately 1.9–2.4 log units corresponds to a >80-fold difference in octanol-water partition coefficient, a parameter that directly governs membrane permeability, plasma protein binding, and distribution volume in biological systems.

Lipophilicity ADME Medicinal Chemistry

Platelet 12-Lipoxygenase Inhibition: 34% at 30 µM for 4-Phenoxythiobenzamide vs. Class Baseline

In a direct in vitro binding assay, 4-phenoxythiobenzamide was tested for inhibition of platelet 12-lipoxygenase at a concentration of 30 µM, producing a measured inhibition value of 34% . While a direct comparator at identical concentration is not available in the same study, class-level data indicates that unsubstituted thiobenzamide and smaller 4-substituted analogs (e.g., 4-methyl, 4-chloro) typically exhibit <10% inhibition at this concentration [1]. The phenoxy substitution therefore confers at least a 3.4-fold improvement in inhibitory activity within this enzyme system.

12-Lipoxygenase Inflammation Platelet Biology

Antiproliferative Activity: MCF-7 IC₅₀ = 12.5 µM for 4-Phenoxythiobenzamide

4-Phenoxythiobenzamide demonstrated antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line with an IC₅₀ value of 12.5 µM, accompanied by a proposed mechanism of apoptosis induction . Against the HeLa cervical carcinoma cell line, the IC₅₀ was 15.0 µM. No direct head-to-head data with 4-methoxythiobenzamide in MCF-7 cells is available; however, a cross-study comparison with published 4-substituted thiobenzamide antiproliferative data suggests that the phenoxy derivative achieves measurable activity in the low micromolar range where smaller alkoxy-substituted analogs (e.g., 4-methoxy) often require concentrations exceeding 50–100 µM to elicit comparable effects [1].

Anticancer Breast Cancer Apoptosis

Solid-State Molecular Geometry: Planarity and Intermolecular Packing Defined by X-ray Crystallography

Single-crystal X-ray diffraction analysis confirms that 4-phenoxythiobenzamide adopts a nearly planar molecular geometry within 0.2 Å deviation, with a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)°, crystallizing in the orthorhombic space group Aba2 (a=15.750 Å, b=13.470 Å, c=13.356 Å, Z=8) [1]. This extended planar conformation contrasts with the crystal packing observed in 4-methoxythiobenzamide, which typically exhibits greater conformational flexibility due to the single-bond rotation of the smaller methoxy group, resulting in a distinct intermolecular hydrogen-bonding network dominated by van der Waals interactions with a nearest intermolecular distance of 3.647 Å between O(3) and C(4) [2]. An independent study reported crystallization in the monoclinic system (space group P2₁/c, a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90°), further evidencing polymorphic or solvent-dependent crystal habit variability that is not observed in the simpler 4-substituted analogs [3].

Crystallography Materials Science Coordination Chemistry

Regulatory and Procurement Differentiation: UN 2811 Class 6.1 Hazardous Material Classification

4-Phenoxythiobenzamide is classified as a hazardous material for transport under UN 2811 (Toxic solids, organic, n.o.s.), Hazard Class 6.1, Packing Group III [1]. This classification imposes specific packaging, labeling, and shipping cost implications that differentiate it from non-hazardous or lower-hazard 4-substituted thiobenzamide analogs such as 4-methoxythiobenzamide, which is not consistently subject to UN 2811 regulation . The classification stems from toxicological assessments of thiobenzamides as a class, with the oxidation potential of 4-phenoxythiobenzamide falling within a range that triggers regulatory hazard designation [2].

Regulatory Compliance Shipping Logistics Procurement

4-Phenoxythiobenzamide Application Scenarios: Where This Compound Delivers Differentiated Value


Cancer Cell Proliferation Studies in MCF-7 Breast Adenocarcinoma Models

Based on the documented IC₅₀ of 12.5 µM against MCF-7 cells with apoptosis induction as the proposed mechanism , 4-phenoxythiobenzamide serves as a structurally defined probe for investigating thiobenzamide-mediated antiproliferative pathways. This application is appropriate when the research objective requires a 4-substituted thiobenzamide scaffold with established low-micromolar activity, where simpler 4-methoxy or 4-methyl analogs would lack sufficient potency to generate meaningful dose-response curves at comparable concentrations .

Platelet 12-Lipoxygenase Pathway Studies in Inflammation and Thrombosis

With a measured 34% inhibition of platelet 12-lipoxygenase at 30 µM , 4-phenoxythiobenzamide provides a validated starting point for mechanistic studies of the 12-LOX pathway. The phenoxy substituent confers enhanced inhibitory activity relative to unsubstituted thiobenzamide and smaller 4-substituted analogs , making this compound the rational choice for researchers seeking to probe 12-LOX biology without committing to more complex or proprietary inhibitor chemotypes.

Crystallography and Co-Crystal Engineering Requiring Defined Solid-State Geometry

The availability of fully solved single-crystal X-ray structures with published lattice parameters (orthorhombic Aba2: a=15.750 Å, b=13.470 Å, c=13.356 Å; or monoclinic P2₁/c: a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90°) makes 4-phenoxythiobenzamide uniquely suited for co-crystal screening, supramolecular synthon analysis, and computational solid-state modeling. The planar molecular geometry and defined intermolecular van der Waals interactions contrast with the conformational flexibility of 4-methoxythiobenzamide, offering a more predictable crystalline architecture for materials chemistry applications.

Synthetic Intermediate for 2-(3-Cyanophenyl)thiazole Derivatives in Gout Therapeutics

Patent literature identifies 4-substituted benzothioamide derivatives, including 4-phenoxythiobenzamide, as key manufacturing intermediates in the synthesis of 2-(3-cyanophenyl)thiazole derivatives with application as gout therapeutic agents . The specific reactivity of the phenoxy-substituted thiobenzamide in this synthetic route may differ from that of other 4-substituted analogs due to the electronic and steric effects of the phenoxy group, necessitating compound-specific procurement for process development and scale-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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